
2-(Azepan-2-yl)-1-phenylethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Azepan-2-yl)-1-phenylethan-1-ol, commonly known as 2-APPE, is a synthetic compound derived from the reaction of an aldehyde and an amine. It is a colorless crystalline solid that is soluble in water, ethanol and other organic solvents. 2-APPE is used in a variety of scientific applications, including the synthesis of compounds, the study of biochemical and physiological effects, and the development of new drugs.
Scientific Research Applications
Optical and Electronic Properties
- Natural Bond Orbital Analysis and Non-linear Optical Properties: The electronic properties of 2-(Azepan-1-yl (naphthalen-1-yl) methyl) phenol, a related compound, have been investigated using density functional theory. This includes an analysis of intermolecular and intramolecular binding interactions, electron distribution, and non-linear optical properties (Ulaş, 2020).
Fluorescence and Sensory Applications
- Fluorescent Schiff Base Synthesis: A study described the synthesis of a fluorescent Schiff base related to the chemical , highlighting its potential as a Cu(II) ion selective sensor due to its high emission intensity and selectivity (Yıldırım & Kaya, 2010).
Chemical Synthesis and Structure
- Regioselectivity in Chemical Reactions: Research on the cyclization reaction of certain azepane derivatives, including 1-ethyl-3-[4-(6,7,8,9-tetrahydro-5 Н- [1,2,4]triazolo[4,3-а]azepin-3-yl)phenyl]thiourea, reveals insights into the regioselectivity and structural aspects of these reactions (Perekhoda et al., 2017).
- Chiral Bridged Azepanes: The study of the reaction of 2-azanorbornan-3-yl methanols has led to the creation of chiral-bridged azepanes, showcasing the potential for stereochemistry in synthesizing novel compounds (Wojaczyńska et al., 2012).
Physicochemical Studies
- Liquid-Liquid Equilibria: The study of liquid-liquid equilibrium for systems including 2-phenylethan-1-ol and various alkanes provides valuable information on the physicochemical interactions and properties of such systems (Alonso Tristán et al., 2018).
Molecular Interactions
- Hydrogen-Bonded Complex Studies: Research into the binding energy of hydrogen-bonded complexes of 1-phenylethanol, a compound structurally similar to 2-(Azepan-2-yl)-1-phenylethan-1-ol, provides insights into molecular interactions and stability (Mons et al., 2000).
Drug Design and Biochemical Studies
- Novel Azepane Derivatives as PKB Inhibitors: The synthesis and evaluation of novel azepane derivatives for inhibition of protein kinase B (PKB-alpha) showcases the potential pharmaceutical applications of such compounds (Breitenlechner et al., 2004).
NMR Studies
- NMR Analysis of Chiral Esters: The use of chiral ester derivatives of 2-phenylethan-1-ol in conjunction with lanthanide shift reagents in NMR spectrometry illustrates the application in analytical chemistry (Coxon et al., 2001).
Nanotechnology
- Polymeric Membrane Electrodes: The development of polymeric membrane electrodes using Schiff bases for cadmium ion quantification demonstrates the application in nanotechnology and sensing technologies (Gupta et al., 2009).
properties
IUPAC Name |
2-(azepan-2-yl)-1-phenylethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c16-14(12-7-3-1-4-8-12)11-13-9-5-2-6-10-15-13/h1,3-4,7-8,13-16H,2,5-6,9-11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKSOBYQYHWOSEY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(NCC1)CC(C2=CC=CC=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

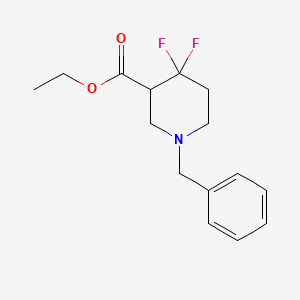
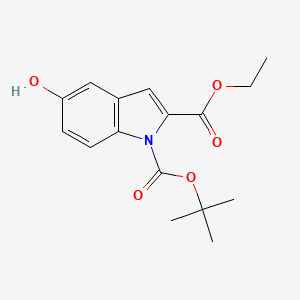
![2-[4-(Boc-amino)-1-piperidinyl]-5-bromopyridine](/img/structure/B1376460.png)
![Tert-butyl 5'-bromo-2'-oxo-1',2'-dihydrospiro[piperidine-4,3'-pyrrolo[2,3-b]pyridine]-1-carboxylate](/img/structure/B1376461.png)
![3-(6-Fluoro-2,3-dihydro-3-oxobenzo[b][1,4]oxazin-4-yl)propanoic acid](/img/structure/B1376463.png)
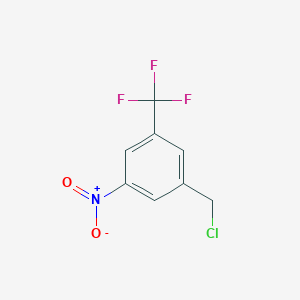
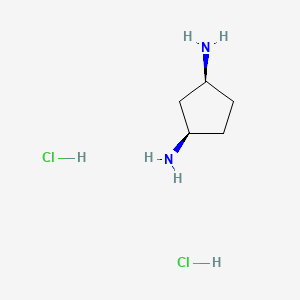
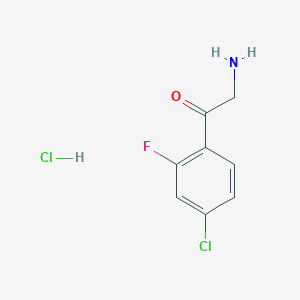
![7-(4-Methoxybenzyl)-5-methyl-3-(phenylamino)-2H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione](/img/structure/B1376472.png)


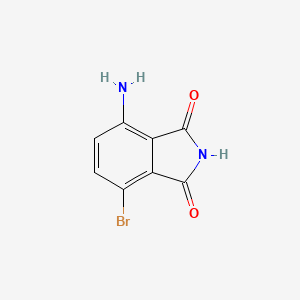
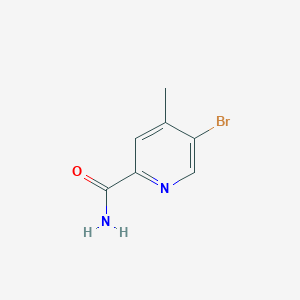
![Tert-butyl 3-bromo-1H-pyrrolo[3,2-B]pyridine-1-carboxylate](/img/structure/B1376480.png)